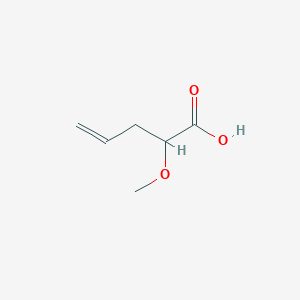
2-Methoxypent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypent-4-enoic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of pentenoic acid, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon atom of the pent-4-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypent-4-enoic acid can be achieved through several methods. One common approach involves the methoxylation of pent-4-enoic acid. This can be done by reacting pent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxypent-4-enoic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form 2-methoxypentanoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: 2-Carboxypent-4-enoic acid.
Reduction: 2-Methoxypentanoic acid.
Substitution: Various substituted pent-4-enoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-methoxypent-4-enoic acid involves its interaction with specific molecular targets. The methoxy group and the double bond in the pent-4-enoic acid chain allow the compound to participate in various biochemical pathways. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
2-Methylpent-4-enoic acid: Similar in structure but with a methyl group instead of a methoxy group.
Pent-4-enoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxypentanoic acid: Similar but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 2-Methoxypent-4-enoic acid is unique due to the presence of both a methoxy group and a double bond in its structure. This combination allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-methoxypent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
Clé InChI |
ZGDDOIZSMPRMIH-UHFFFAOYSA-N |
SMILES canonique |
COC(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


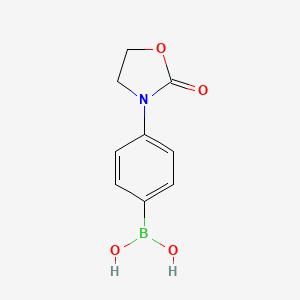
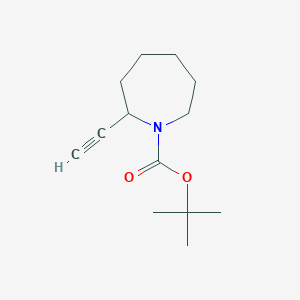
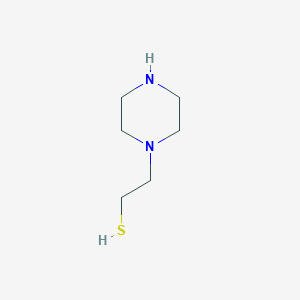
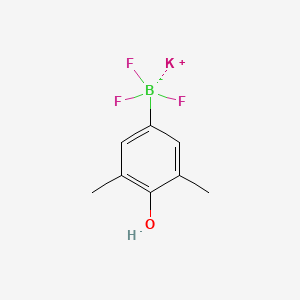
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)



amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)



